7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
“7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string of this compound is Brc1cnc2OCCOc2c1 . This provides a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Its predicted boiling point is 272.5±40.0 °C and its predicted density is 1.690±0.06 g/cm3 . The compound should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is utilized in the synthesis and reactions of pyrido[2,3-d] and pyrido[3,4-d][1,3]dioxoles. The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane and potassium carbonate, leading to various derivatives through methylenation. This demonstrates its role in creating structurally diverse compounds through chemical transformations, expanding the toolkit available for chemical synthesis and research into new materials and pharmaceuticals (Daliacker, Fechter, & Mues, 1979).
Antibacterial Agents
Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis of analogues involving substitutions at the C-7 position, demonstrating the potential of derivatives of this compound in developing more effective antibacterial compounds. Such studies are crucial for the ongoing search for new antibiotics to combat resistant bacteria, highlighting the importance of this compound in medicinal chemistry and pharmaceutical research (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Coordination Compounds and Photophysical Properties
The synthesis of coordination compounds and the study of their photophysical properties are another area where derivatives of this compound find application. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been explored for their structural characteristics and luminescence efficiencies. This research contributes to the development of materials with potential applications in sensing, imaging, and light-emitting devices, showcasing the versatility of this compound in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
This compound is classified as a combustible solid . It has been assigned the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), and H315 (Causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHADDJUFXVBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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